LogP Comparison: Ethylamino vs. Methylamino Analog – Lipophilicity Differentiation for Membrane Permeability and Protein Binding
The target compound exhibits a calculated logP (cLogP) of 0.79 as reported on a vendor Certificate of Analysis . Its closest commercial N‑alkyl analog, methyl 2‑methyl‑3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑2‑(methylamino)propanoate (CAS 1343179‑88‑3), has a predicted cLogP of approximately 0.55 derived from the same computational methodology (ALOGPS) . The difference of ΔlogP ≈ +0.24 translates to a roughly 1.7‑fold increase in octanol‑water partition coefficient, a magnitude that frequently correlates with improved passive membrane permeability in Caco‑2 and PAMPA assays for amine‑containing heterocycles [1].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.79 (ALOGPS; Fluorochem CoA) |
| Comparator Or Baseline | Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1343179-88-3): cLogP ≈ 0.55 (ALOGPS) |
| Quantified Difference | ΔcLogP ≈ +0.24 (target more lipophilic by a factor of ~1.7) |
| Conditions | In silico prediction (ALOGPS 2.1); neither compound has a measured experimental logP available. |
Why This Matters
For procurement decisions, the higher logP of the ethylamino derivative may be critical when a project has empirically established that a logP window of 0.7–1.0 correlates with optimal cellular permeability or target engagement, making the methylamino analog a potential under‑performer.
- [1] Wenlock, M. C.; Austin, R. P.; Barton, P.; Davis, A. M.; Leeson, P. D. A comparison of physicochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46, 1250–1256. https://doi.org/10.1021/jm021053p. View Source
